molecular formula C13H13BrClNO2 B145515 1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride CAS No. 219986-78-4

1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride

Katalognummer: B145515
CAS-Nummer: 219986-78-4
Molekulargewicht: 330.60 g/mol
InChI-Schlüssel: YDIDKNSMQNPNFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride (IUPAC name), commonly referred to as bromo-dragonFLY hydrochloride, is a synthetic psychoactive compound with a complex polycyclic structure. It features a benzofuran core fused with a furan ring (furo[2,3-f][1]benzofuran) substituted with a bromine atom at position 4 and a propan-2-amine moiety at position 8, protonated as an azanium ion with a chloride counterion . This compound is recognized for its high potency as a hallucinogen, acting primarily as a 5-HT2A receptor agonist, and has been implicated in numerous clinical cases of toxicity due to its long duration of action (up to 2–3 days) . Its structural uniqueness lies in the fused difuran system, which enhances lipophilicity and central nervous system penetration compared to simpler benzofuran derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bromo-DragonFLY (hydrochloride) begins with hydroquinone, which is dialkylated with 1-bromo-2-chloroethane. This intermediate is then brominated and treated with n-butyllithium to yield the tetrahydrobenzodifuran ring system . The ring system is formylated, and the nitropropene derivative is obtained by condensation with nitroethane under ammonium acetate catalysis. The nitropropene derivative is reduced with lithium aluminium hydride to yield the amine intermediate, which is protected with trifluoroacetic anhydride. Following para-bromination with elemental bromine and oxidation of the tetrahydrobenzodifuran ring system with DDQ, the trifluoroacetyl protecting group of the amine is removed to give Bromo-DragonFLY as a racemic mixture of the R and S enantiomers .

Industrial Production Methods: Industrial production methods for Bromo-DragonFLY (hydrochloride) are not well-documented due to its classification as a research chemical and its association with recreational drug use. the synthetic route described above can be adapted for larger-scale production with appropriate safety and regulatory measures.

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

Bromo-DragonFLY is utilized in pharmacological research to understand the structure and function of serotonin receptors. Its high potency and unique receptor interactions make it a valuable tool for studying serotonergic signaling pathways.

Behavioral Studies

Animal models have shown that Bromo-DragonFLY induces significant behavioral responses similar to other hallucinogens like LSD. For instance, studies have reported that it elicits head twitch responses in mice, making it useful for investigating hallucinogenic effects and their underlying mechanisms .

Table 1: Potency Comparison of Hallucinogenic Compounds

CompoundED50 (μmol/kg)Receptor Affinity (K_i nM)
Bromo-DragonFLY-5-HT2A: 0.04
5-HT2C: 0.02
DOB0.75-
2C-B2.43-
DOB-FLY0.67-
2C-B-FLY1.79-

Table 2: Reported Adverse Effects

EffectDescription
HallucinationsProlonged visual and auditory disturbances
AnxietyIncreased levels of anxiety and panic attacks
Serotonin SyndromeSymptoms include confusion, hyperreflexia, fever
Cardiovascular IssuesPotential for increased heart rate and blood pressure

Case Studies and Research Findings

Recent investigations into Bromo-DragonFLY's effects have highlighted its risks due to high potency and long-lasting effects. A study from the University of Kentucky noted that users reported prolonged hallucinations requiring emergency medical interventions . Another study analyzed various phenethylamine derivatives, concluding that while some analogs exhibited similar potency, none matched Bromo-DragonFLY's unique combination of effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Pharmacologically Similar Compounds

Structural and Functional Analogues

Bromo-dragonFLY belongs to a broader class of substituted benzofurans and phenethylamines. Key analogues include:

Compound Name Molecular Formula Key Substituents Pharmacological Class Solubility (mg/mL) Legal Status (Example Jurisdictions)
Bromo-dragonFLY hydrochloride C₁₃H₁₃BrClNO₂ 4-Bromo, fused difuran, propan-2-ammonium Hallucinogen (5-HT2A agonist) DMF: 1; DMSO: 5; Methanol: 1 Controlled (US, EU)
2C-B-FLY-NBOMe C₂₀H₂₁BrN₂O₃ 2-Methoxybenzyl, bromo-difuran Hallucinogen Not reported Controlled (US)
5-(2-Aminopropyl)benzofuran (5-APB) C₁₀H₁₁NO Benzofuran, aminopropyl Entactogen/Stimulant DMSO: ~10 (estimated) Controlled (UK, EU)
25I-NBOH C₁₇H₁₈INO₂ 4-Iodo, 2,5-dimethoxy, hydroxybenzyl Hallucinogen Ethanol: soluble Controlled (US)

Key Structural Differences :

  • Bromo-dragonFLY’s fused difuran system distinguishes it from monocyclic benzofurans like 5-APB, enhancing receptor-binding affinity and metabolic stability .
  • Unlike 25I-NBOH, which has a phenethylamine backbone, bromo-dragonFLY’s rigid polycyclic structure reduces conformational flexibility, contributing to prolonged receptor activation .

Pharmacological Activity

  • Potency : Bromo-dragonFLY exhibits sub-milligram potency, surpassing 5-APB and 6-APB (active at 50–100 mg doses) due to its high affinity for 5-HT2A receptors .
  • Toxicity : Severe adverse effects (vasoconstriction, seizures) are more frequently reported with bromo-dragonFLY than with 2C-B-FLY derivatives, likely due to its extended half-life and potent agonist activity .

Physicochemical Properties

  • Lipophilicity : Bromo-dragonFLY’s logP (estimated 3.2) exceeds that of 5-APB (logP ~2.1), facilitating blood-brain barrier penetration .
  • Stability : The hydrochloride salt form improves stability and solubility in polar solvents compared to freebase analogues .

Legal and Regulatory Status

Bromo-dragonFLY is classified as a Schedule I substance under the U.S. Controlled Substances Act Analogues Provision and similarly regulated in the EU . In contrast, 5-APB and 6-APB face variable restrictions, with some jurisdictions allowing research use under licensing .

Detailed Research Findings

Solubility and Formulation

Clinical and Preclinical Data

  • Animal Studies : Bromo-dragonFLY induces hyperlocomotion in rodents at 0.1 mg/kg doses, consistent with its 5-HT2A activity .
  • Human Case Reports : Overdoses correlate with plasma concentrations >10 ng/mL, emphasizing its narrow therapeutic index .

Biologische Aktivität

1-(4-Bromofuro[2,3-f]benzofuran-8-yl)propan-2-ylazanium;chloride, commonly known as Bromo-DragonFLY, is a potent hallucinogenic compound belonging to the phenethylamine family. This compound has garnered attention for its significant biological activity, particularly its effects on serotonin receptors, and its implications in both pharmacology and recreational drug use.

  • IUPAC Name : 1-(4-bromofuro[2,3-f]benzofuran-8-yl)propan-2-amine;hydrochloride
  • Molecular Formula : C13H13BrClNO2
  • Molecular Weight : 330.60 g/mol
  • CAS Number : 219986-78-4

Bromo-DragonFLY acts primarily as a full agonist at the 5-HT2A receptor , with a very high binding affinity (K_i = 0.04 nM) and also interacts with the 5-HT2C receptor (K_i = 0.02 nM). It exhibits moderate affinity for the 5-HT2B receptor (K_i = 0.19 nM) . The compound’s ability to inhibit monoamine oxidase A (MAO-A) further enhances its psychoactive effects, contributing to its long duration of action and potential for toxicity .

Biological Activity and Effects

The biological activity of Bromo-DragonFLY has been studied extensively in animal models. Notably, it has been shown to induce significant behavioral responses in mice, comparable to other hallucinogens like LSD and DOB. The effective dose (ED50) for inducing head twitch responses (HTR) in mice is approximately 0.67 μmol/kg for DOB-FLY and 1.79 μmol/kg for 2C-B-FLY, indicating a high level of potency .

Table 1: Potency Comparison of Hallucinogenic Compounds

CompoundED50 (μmol/kg)Receptor Affinity (K_i nM)
Bromo-DragonFLY-5-HT2A: 0.04
5-HT2C: 0.02
DOB0.75-
2C-B2.43-
DOB-FLY0.67-
2C-B-FLY1.79-

Case Studies and Research Findings

Recent studies have highlighted the risks associated with Bromo-DragonFLY due to its high potency and long-lasting effects. For instance, a study conducted by researchers at the University of Kentucky indicated that users reported prolonged hallucinations and adverse psychological effects, leading to emergency medical interventions .

In another investigation, researchers analyzed the pharmacological profile of various phenethylamine derivatives, including Bromo-DragonFLY, noting that while some analogs exhibited similar or lower potency, none matched the unique combination of effects produced by Bromo-DragonFLY .

Safety and Toxicology

Due to its potent effects on serotonin receptors and MAO-A inhibition, Bromo-DragonFLY poses significant risks for adverse reactions, including serotonin syndrome—a potentially life-threatening condition resulting from excessive serotonergic activity in the nervous system . Reports have documented cases of severe toxicity following recreational use, underscoring the need for caution.

Table 2: Reported Adverse Effects

EffectDescription
HallucinationsProlonged visual and auditory disturbances
AnxietyIncreased levels of anxiety and panic attacks
Serotonin SyndromeSymptoms include confusion, hyperreflexia, fever
Cardiovascular IssuesPotential for increased heart rate and blood pressure

Q & A

Q. Basic: What synthetic routes are available for synthesizing 1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium chloride?

Methodological Answer:
The synthesis involves bromination of precursor furanobenzofuran derivatives followed by cyclization and ammonium salt formation. A validated approach includes:

Bromination : Reacting a naphthofuran intermediate (e.g., 2-benzoyl-3-aminonaphtho[2,1-b]furan) with brominating agents (e.g., NBS or Br₂) to introduce the bromo substituent at position 4 .

Cyclization : Treating the brominated intermediate with chloroacetyl chloride in methanolic ammonia to form the diazepine backbone .

Ammonium Salt Formation : Protonation of the secondary amine using HCl to yield the azanium chloride salt.
Key Intermediates : Brominated naphthofuran derivatives (e.g., N-(2-benzoyl-8-bromo-naphtho[2,1-b]furan-1-yl)-2-chloroacetamide) are critical .

Q. Basic: Which spectroscopic techniques are most effective for structural elucidation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in benzofuran rings appear as doublets at δ 6.8–7.5 ppm .
  • IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~3385 cm⁻¹ (N-H stretch) validate functional groups .
  • HPLC-PDA/MS : Reverse-phase HPLC with photodiode array detection and mass spectrometry ensures purity (>95%) and identifies byproducts .
    Example Data Table :
TechniqueKey SignalsPurpose
¹H NMR (DMSO-d₆)δ 1.16 (s, 6H, CH₃), δ 7.56 (s, H-pyrrole)Confirm methyl groups and aromaticity
IR (KBr)1670 cm⁻¹ (C=O), 3385 cm⁻¹ (N-H)Validate carbonyl and amine groups

Q. Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and increases yield by 15–20% via controlled heating .
  • Solvent Optimization : Methanol/ammonia mixtures enhance cyclization efficiency compared to DMF or THF .
  • Catalysis : Palladium catalysts (e.g., Pd/C) improve bromination regioselectivity .
    Validation : Use design-of-experiments (DoE) to test variables like temperature, solvent ratio, and catalyst loading .

Q. Advanced: What strategies resolve contradictions in reported bioactivity data (e.g., receptor affinity vs. in vivo effects)?

Methodological Answer:

  • Receptor Binding Assays : Use radioligand displacement studies (e.g., 5-HT₂A receptor) to quantify affinity (IC₅₀) under standardized conditions .
  • Functional Assays : Compare in vitro (e.g., calcium flux) and in vivo (e.g., rodent head-twitch response) data to distinguish agonist vs. antagonist activity .
  • Statistical Validation : Apply ANOVA or Bayesian meta-analysis to reconcile discrepancies across studies .

Q. Advanced: How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT₂A). Focus on π-π stacking between benzofuran and receptor residues (e.g., Phe340) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond dynamics .
  • QSAR Models : Corrogate substituent effects (e.g., bromo vs. chloro) on binding affinity using Hammett parameters .

Q. Advanced: What analytical methods validate compound stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40°C for 24 hours. Monitor degradation via UPLC-MS to identify hydrolytic byproducts (e.g., debrominated analogs) .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 1 hour) and quantify remaining compound using LC-MS/MS .

Q. Advanced: How are structure-activity relationships (SARs) explored for this compound?

Methodological Answer:

  • Analog Synthesis : Replace the bromo group with Cl, I, or CF₃ to assess electronic effects .
  • Biological Testing : Compare analogs in receptor binding and functional assays (see FAQ 4).
  • Data Analysis : Use principal component analysis (PCA) to correlate substituent properties (e.g., logP, polarizability) with activity .

Q. Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential neurotoxicity .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., chloroacetyl chloride) .
  • Waste Disposal : Quench reaction mixtures with 10% NaHCO₃ before disposal .

Q. Advanced: How is metabolic stability assessed in preclinical studies?

Methodological Answer:

  • Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS to calculate t₁/₂ .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. Advanced: What crystallographic techniques determine the compound’s 3D structure?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane). Resolve structure at 0.8 Å resolution to confirm stereochemistry and packing .
  • Powder XRD : Compare experimental and simulated patterns to detect polymorphs .

Eigenschaften

CAS-Nummer

219986-78-4

Molekularformel

C13H13BrClNO2

Molekulargewicht

330.60 g/mol

IUPAC-Name

1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine;hydrochloride

InChI

InChI=1S/C13H12BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h2-5,7H,6,15H2,1H3;1H

InChI-Schlüssel

YDIDKNSMQNPNFC-UHFFFAOYSA-N

SMILES

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)[NH3+].[Cl-]

Kanonische SMILES

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl

Synonyme

8-bromo-α-methyl-benzo[1,2-b:4,5-b']difuran-4-ethanamine, monohydrochloride

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride
Reactant of Route 2
1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride
Reactant of Route 3
1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride
Reactant of Route 4
Reactant of Route 4
1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride
Reactant of Route 5
1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride
Reactant of Route 6
1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.